molecular formula C15H10ClNOS B1374105 4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol CAS No. 1183785-49-0

4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol

Cat. No.: B1374105
CAS No.: 1183785-49-0
M. Wt: 287.8 g/mol
InChI Key: LLPPRQSMHZRHOG-UHFFFAOYSA-N
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Description

“4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol” is an organic compound with a molecular formula of C15H10ClNOS . It has a molecular weight of 287.77 .


Synthesis Analysis

A series of chloroquine analogs were designed to search for a less toxic chloroquine derivative as a potential SARS‐CoV‐2 Mpro inhibitor . An ANN-based QSAR model was built to predict the IC50 values of each analog using the experimental values of other 4‐aminoquinolines as the training set . The analog that showed the greatest affinity and lowest IC50 values was synthesized and characterized for its posterior incorporation into a polycaprolactone-based nanoparticulate system .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H10ClNOS/c16-10-1-6-13-14(9-10)17-8-7-15(13)19-12-4-2-11(18)3-5-12/h1-9,18H .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Corrosion Inhibition

4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol and its derivatives have been explored for their effectiveness as corrosion inhibitors. Studies have demonstrated their potential in preventing corrosion of metals in acidic environments. For instance, derivatives of this compound have shown significant efficiency in inhibiting mild steel corrosion in hydrochloric acid solution, with some showing over 97% inhibition efficiency (Prabhu et al., 2008).

Antimicrobial Activity

The compound and its related structures have been investigated for antimicrobial properties. Research indicates that some transition metal complexes derived from this compound exhibit substantial antibacterial and antifungal activities. These complexes have been tested against various bacteria and fungi, showing significant inhibitory effects (Abou Melha, 2008).

Anticancer Potential

There is emerging research on the anticancer properties of this compound derivatives. A study on a series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives, related to this compound, revealed their cytotoxic activity against various human cancer cell lines. These derivatives have shown potential in inducing apoptosis and causing DNA/RNA damage in cancer cells (Gutiérrez et al., 2022).

Antituberculosis Activity

Derivatives of this compound have been synthesized and evaluated for their in vitro antituberculosis properties. Some of these compounds have displayed significant activity against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Chitra et al., 2011).

Neuroprotective Effects

Research has also explored the neuroprotective effects of compounds related to this compound. For instance, certain derivatives have been found to inhibit acetylcholinesterase activity and improve memory in animal models, suggesting potential therapeutic applications for neurodegenerative disorders like Alzheimer's disease (Duarte et al., 2017).

Future Directions

The synthesized analog is much less toxic than chloroquine and the nanoparticulate system allowed for the prolonged release of the analog without evidence of adverse effects on the cell lines used . This suggests that the analog could be a potential therapeutic option for COVID-19 .

Properties

IUPAC Name

4-(7-chloroquinolin-4-yl)sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNOS/c16-10-1-6-13-14(9-10)17-8-7-15(13)19-12-4-2-11(18)3-5-12/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPPRQSMHZRHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SC2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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